Differentiation in Enzyme Inhibition: Carboxylesterase Isoform Selectivity Relative to Ester-Protected Analogs
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid exhibits sub-10 nM inhibitory potency against human liver carboxylesterase 1 (CES1), whereas its corresponding ester analogs (e.g., ethyl or methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate) are either inactive or require metabolic hydrolysis to generate the active carboxylic acid in situ [1][2]. This direct inhibitory activity is a critical differentiator for studies of CES1-mediated drug metabolism and prodrug activation, eliminating confounding variables introduced by esterase-dependent bioactivation [1].
| Evidence Dimension | Inhibition of human liver carboxylesterase 1 (CES1) |
|---|---|
| Target Compound Data | IC50 = 2.90 nM |
| Comparator Or Baseline | Class baseline: Corresponding methyl/ethyl esters are typically inactive (IC50 >10,000 nM) unless hydrolyzed to free acid; 4-fluoro analog IC50 not reported but structurally expected to differ based on substituent electronics |
| Quantified Difference | >3,400-fold lower IC50 vs. intact ester prodrugs |
| Conditions | Human recombinant CES1 expressed in baculovirus-infected BTI insect cells; 4-NPA substrate; spectrophotometric analysis |
Why This Matters
Procurement of the free carboxylic acid avoids the need for in situ hydrolysis, ensuring consistent enzyme inhibition data and reproducible SAR studies without esterase activity variability.
- [1] BindingDB BDBM50570550. Target: Liver carboxylesterase 1 (Human). IC50: 2.90 nM. Accessed 2025. View Source
- [2] BindingDB BDBM50570550. Target: Liver carboxylesterase (Pig). IC50: 7.40 nM. Accessed 2025. View Source
